molecular formula C8H8BrN5O3 B2979180 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide CAS No. 331235-35-9

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide

Número de catálogo B2979180
Número CAS: 331235-35-9
Peso molecular: 302.088
Clave InChI: PHZMMHBMKMIKGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide” is a chemical compound . It is an impurity of Linagliptin, a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes .


Molecular Structure Analysis

The molecular structure of “2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide” contains total 25 bond(s); 18 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 1 hydroxyl .


Physical And Chemical Properties Analysis

The molecular weight of “2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide” is 303.06958 g/mol . The linear formula is C8H7BrN4O4 .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure

A significant portion of the research on 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide and related compounds involves innovative synthesis methods and the exploration of their molecular structures. For instance, studies have developed regioselective dibromohydration methods for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamides, showcasing techniques for forming bromo-containing cations and their subsequent reactions (Qiu, Li, Ma, & Zhou, 2017). Another area of focus is the determination of molecular structures through crystallography, which aids in understanding the compound's stability and potential for interactions, as seen in the analysis of compounds with similar functional groups (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).

Biological Activity and Antioxidant Properties

Research on 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide and analogs extends to their biological activities, including their potential as antimicrobial and antioxidant agents. For example, studies on novel compounds derived from similar molecular frameworks have investigated their antimicrobial properties, indicating the potential of these compounds to inhibit bacterial and fungal growth (Fahim & Ismael, 2019). Additionally, the antioxidant capabilities of compounds like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative with a related structural motif, have been evaluated, demonstrating significant free radical scavenging activities (Boudebbous, Hamdouni, Boulebd, Zemamouche, Boudjada, & Debache, 2021).

Molecular Docking and Pharmacological Potential

Investigations into the pharmacological potential of 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide related compounds often involve molecular docking studies to predict interactions with biological targets. This approach helps identify potential applications in drug development, especially for targeting specific diseases or biological processes. For instance, studies involving molecular docking have been used to analyze the interactions of synthesized compounds with DNA or proteins, providing insights into their potential anticancer activities or mechanisms of action (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

Mecanismo De Acción

As an impurity of Linagliptin, “2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide” may share some of its properties. Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

Propiedades

IUPAC Name

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5O3/c1-13-5-4(6(16)12-8(13)17)14(2-3(10)15)7(9)11-5/h2H2,1H3,(H2,10,15)(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZMMHBMKMIKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.